molecular formula C17H20O10 B053223 Calycanthoside CAS No. 483-91-0

Calycanthoside

Cat. No.: B053223
CAS No.: 483-91-0
M. Wt: 384.3 g/mol
InChI Key: IKUQEFGEUOOPGY-QSDFBURQSA-N
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Chemical Reactions Analysis

Calycanthoside undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Calycanthoside exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Calycanthoside is similar to other coumarin glycosides such as:

  • Syringin
  • Syringaresinol di-O-beta-D-glucoside
  • Sesamin
  • Daucosterol
  • Beta-sitosterol
  • Vanillic acid

What sets this compound apart is its unique combination of anti-inflammatory and antibacterial properties, making it a valuable compound for both research and potential therapeutic applications .

Biological Activity

Calycanthoside, a natural compound primarily isolated from Angelica tenuissima, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a glucoside of isofraxidin, which belongs to the coumarin family. Its chemical structure contributes to its various biological effects, including modulation of immune responses and potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits limited antimicrobial properties. In a study assessing the antibacterial effects of various compounds isolated from Artemisia afra, this compound demonstrated minimal activity against several tested microorganisms. Specifically, it showed a minimum inhibitory concentration (MIC) greater than 250 µg/mL against all tested strains, including Staphylococcus aureus and Escherichia coli . This suggests that while this compound may possess some antimicrobial characteristics, they are not significant compared to other compounds.

Anticancer Activity

The anticancer potential of this compound has also been explored, albeit with inconclusive results. In vitro studies have indicated that this compound does not exhibit significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells . However, it is essential to note that other compounds within the same family have shown promising results in inhibiting cancer cell proliferation, suggesting that further research may be warranted to explore the broader context of this compound's effects.

Immunomodulatory Effects

This compound has been reported to modulate immune system functions. It inhibits the synthesis of fatty acid granules, which can influence inflammatory responses . This property may have implications for developing treatments for conditions characterized by excessive inflammation or immune dysregulation.

Table 1: Summary of Biological Activities of this compound

Activity Effect Observed Reference
AntimicrobialMIC > 250 µg/mL against multiple strains
AnticancerMinimal cytotoxicity against cancer cells
ImmunomodulatoryInhibits fatty acid granule synthesis

Research Findings

  • Antimicrobial Studies : The investigation into the antimicrobial properties of this compound revealed no significant activity against common pathogens. For instance, in studies involving E. coli and S. aureus, no inhibition was noted at concentrations up to 250 µg/mL .
  • Cytotoxicity Studies : this compound's cytotoxic effects were assessed in various cancer cell lines with results indicating a lack of significant activity. This aligns with findings that other related compounds exhibited greater efficacy in similar assays .
  • Immunomodulation : The compound's ability to modulate immune responses suggests potential therapeutic applications in inflammatory diseases; however, comprehensive studies are needed to elucidate its mechanisms and efficacy in clinical settings .

Properties

IUPAC Name

6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(24-2)15(8)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUQEFGEUOOPGY-QSDFBURQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031715
Record name Isofraxidin-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-91-0
Record name Calycanthoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isofraxidin-7-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calycanthoside
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9UV2YMM9C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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